molecular formula C19H17BrO3 B3711404 7-[(4-BROMOPHENYL)METHOXY]-4-ETHYL-8-METHYL-2H-CHROMEN-2-ONE

7-[(4-BROMOPHENYL)METHOXY]-4-ETHYL-8-METHYL-2H-CHROMEN-2-ONE

Cat. No.: B3711404
M. Wt: 373.2 g/mol
InChI Key: LSAWSVYESJCMHL-UHFFFAOYSA-N
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Description

7-[(4-BROMOPHENYL)METHOXY]-4-ETHYL-8-METHYL-2H-CHROMEN-2-ONE is a synthetic organic compound belonging to the class of chromenones. Chromenones are known for their diverse biological activities and are often used in medicinal chemistry for drug development. This compound, in particular, features a bromophenyl group, which can influence its reactivity and biological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-[(4-BROMOPHENYL)METHOXY]-4-ETHYL-8-METHYL-2H-CHROMEN-2-ONE typically involves the following steps:

    Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 4-bromophenol, ethyl acetoacetate, and methyl iodide.

    Formation of Intermediate: The first step involves the reaction of 4-bromophenol with methyl iodide in the presence of a base like potassium carbonate to form 4-bromophenyl methyl ether.

    Cyclization: The intermediate is then subjected to cyclization with ethyl acetoacetate under acidic conditions to form the chromenone core.

    Final Product Formation:

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, industrial methods may incorporate advanced purification techniques such as column chromatography and recrystallization.

Chemical Reactions Analysis

Types of Reactions

7-[(4-BROMOPHENYL)METHOXY]-4-ETHYL-8-METHYL-2H-CHROMEN-2-ONE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to introduce additional functional groups.

    Reduction: Reduction reactions using agents like lithium aluminum hydride can convert carbonyl groups to alcohols.

    Substitution: The bromophenyl group can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like amines in the presence of a base such as sodium hydride.

Major Products

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols.

    Substitution: Formation of substituted derivatives with amine or thiol groups.

Scientific Research Applications

7-[(4-BROMOPHENYL)METHOXY]-4-ETHYL-8-METHYL-2H-CHROMEN-2-ONE has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis for the development of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development, particularly in the design of new therapeutic agents.

    Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of dyes and pigments.

Mechanism of Action

The mechanism of action of 7-[(4-BROMOPHENYL)METHOXY]-4-ETHYL-8-METHYL-2H-CHROMEN-2-ONE involves its interaction with specific molecular targets. The bromophenyl group can enhance binding affinity to certain enzymes or receptors, leading to modulation of biological pathways. The chromenone core can interact with cellular proteins, influencing signal transduction and gene expression.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

7-[(4-BROMOPHENYL)METHOXY]-4-ETHYL-8-METHYL-2H-CHROMEN-2-ONE is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the bromophenyl group and the chromenone core makes it a versatile compound for various applications in research and industry.

Properties

IUPAC Name

7-[(4-bromophenyl)methoxy]-4-ethyl-8-methylchromen-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H17BrO3/c1-3-14-10-18(21)23-19-12(2)17(9-8-16(14)19)22-11-13-4-6-15(20)7-5-13/h4-10H,3,11H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LSAWSVYESJCMHL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC(=O)OC2=C1C=CC(=C2C)OCC3=CC=C(C=C3)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H17BrO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

373.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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